molecular formula C6H6N6O2 B1682018 Temozolomide CAS No. 85622-93-1

Temozolomide

Cat. No. B1682018
CAS RN: 85622-93-1
M. Wt: 194.15 g/mol
InChI Key: BPEGJWRSRHCHSN-UHFFFAOYSA-N
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Patent
US07087751B2

Procedure details

t-Butyl-Temozolomide 8 (4.01 g, 16.023 mmol) and conc. H2SO4 (8 mL) (Fisher Scientific) were placed into a 50 mL flask equipped with a stirrer bar. The mixture was stirred for 2 hours at room temperature and then slowly poured into ice-cold EtOH (160 mL). A white precipitate formed, which was collected by vacuum filtration and washed with ice-cold EtOH (10 mL). The solid was dried under vacuum (20 mm Hg, room temperature, 72 hours) to yield 2.63 g of 9 (13.546 mmol, 98.4% pure against a standard sample by HPLC analysis)
Name
t-Butyl-Temozolomide
Quantity
4.01 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
160 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
CC([NH:5][C:6]([C:8]1[N:9]=[CH:10][N:11]2[CH2:16][N:15]([CH3:17])[N:14]=[N:13][C:12]=12)=[O:7])(C)C.[OH:18]S(O)(=O)=O>>[CH3:17][N:15]1[C:16](=[O:18])[N:11]2[CH:10]=[N:9][C:8]([C:6]([NH2:5])=[O:7])=[C:12]2[N:13]=[N:14]1

Inputs

Step One
Name
t-Butyl-Temozolomide
Quantity
4.01 g
Type
reactant
Smiles
CC(C)(C)NC(=O)C=1N=CN2C1N=NN(C2)C
Name
Quantity
8 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
ice
Quantity
160 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer bar
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
FILTRATION
Type
FILTRATION
Details
which was collected by vacuum filtration
WASH
Type
WASH
Details
washed with ice-cold EtOH (10 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum (20 mm Hg, room temperature, 72 hours)
Duration
72 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=NC=2N(C1=O)C=NC2C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.